5-tert-butylpyrimidin-2(1H)-one
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Overview
Description
5-tert-butylpyrimidin-2(1H)-one is a heterocyclic organic compound featuring a pyrimidine ring substituted with a tert-butyl group at the 5-position and a keto group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butylpyrimidin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butylamine with a suitable diketone or ketoester, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butyl group into the pyrimidine ring, offering a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
5-tert-butylpyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrimidines, while reduction can produce amine derivatives.
Scientific Research Applications
5-tert-butylpyrimidin-2(1H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-tert-butylpyrimidin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl group can influence the compound’s binding affinity and specificity, while the keto group may participate in hydrogen bonding and other interactions. These molecular interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
5-tert-butylpyrimidin-2-amine: Similar structure but with an amine group instead of a keto group.
5-tert-butyluracil: Contains a similar pyrimidine ring with a tert-butyl group but differs in the functional groups attached.
Uniqueness
5-tert-butylpyrimidin-2(1H)-one is unique due to the presence of both the tert-butyl and keto groups, which confer distinct chemical and biological properties.
Biological Activity
5-tert-butylpyrimidin-2(1H)-one is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article discusses its synthesis, biological evaluations, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a pyrimidine ring with a tert-butyl group at the 5-position. This structure contributes to its unique pharmacological properties. The compound can be synthesized through various methods, including the reaction of substituted pyrimidines with tert-butyl groups under specific conditions.
Anticancer Properties
Research has demonstrated that derivatives of pyrimidine compounds, including this compound, exhibit significant anticancer activity. For instance, studies involving L-γ-methyleneglutamic acid amides indicated that similar pyrimidine derivatives could suppress the growth of various cancer cell lines, including MCF-7, SK-BR-3, and MDA-MB-231 .
Table 1: Cytotoxicity of Pyrimidine Derivatives Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
This compound | MCF-7 | TBD | |
L-γ-methyleneglutamic acid amide | MDA-MB-231 | 24.0 | |
Tamoxifen | MDA-MB-231 | 0.5 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. While specific values for this compound were not explicitly detailed in the sources, its structural similarity to other effective compounds suggests potential efficacy.
The mechanism by which this compound exerts its biological effects may involve the inhibition of key metabolic pathways in cancer cells. Pyrimidine derivatives are known to interfere with nucleic acid synthesis and cellular proliferation. For example, studies on related compounds have shown that they can disrupt glutaminolysis in cancer cells, leading to reduced energy production and increased apoptosis .
Case Studies
Several case studies highlight the biological activity of pyrimidine derivatives similar to this compound:
- Breast Cancer Treatment : A study evaluated the efficacy of various pyrimidine derivatives against breast cancer cell lines. The results indicated that these compounds could significantly inhibit cell proliferation compared to controls .
- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of novel pyrimidine compounds against HepG2 liver cancer cells. The study found several derivatives with promising antiproliferative activities at micromolar concentrations .
Properties
IUPAC Name |
5-tert-butyl-1H-pyrimidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-8(2,3)6-4-9-7(11)10-5-6/h4-5H,1-3H3,(H,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQAKESKRPTPTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CNC(=O)N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.